

# 9-PAHSA 13C4 for absolute quantification in tissue samples

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## Compound of Interest

Compound Name: 9-PAHSA 13C4

Cat. No.: B1164206

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Application Note: Absolute Quantification of 9-PAHSA in Tissue Using 13C4-Isotope Dilution LC-MS/MS

## Executive Summary

9-PAHSA (9-Palmitic Acid Hydroxy Stearic Acid) is a bioactive lipid belonging to the FAHFA class, known for its potent anti-diabetic and anti-inflammatory properties.[1][2] However, its quantification in biological tissue is complicated by two factors: low endogenous abundance (requiring enrichment) and structural isomerism (requiring chromatographic resolution from 5-, 10-, and 12-PAHSA).

This protocol details an absolute quantification workflow using **9-PAHSA 13C4** as an internal standard.[3] Unlike external calibration, the 13C4 isotopologue corrects for extraction loss, matrix suppression, and ionization variability in real-time.

## Experimental Design Strategy

### The Internal Standard: 9-PAHSA 13C4[3][4]

- Structure: Palmitic acid esterified to 9-hydroxy stearic acid, with four

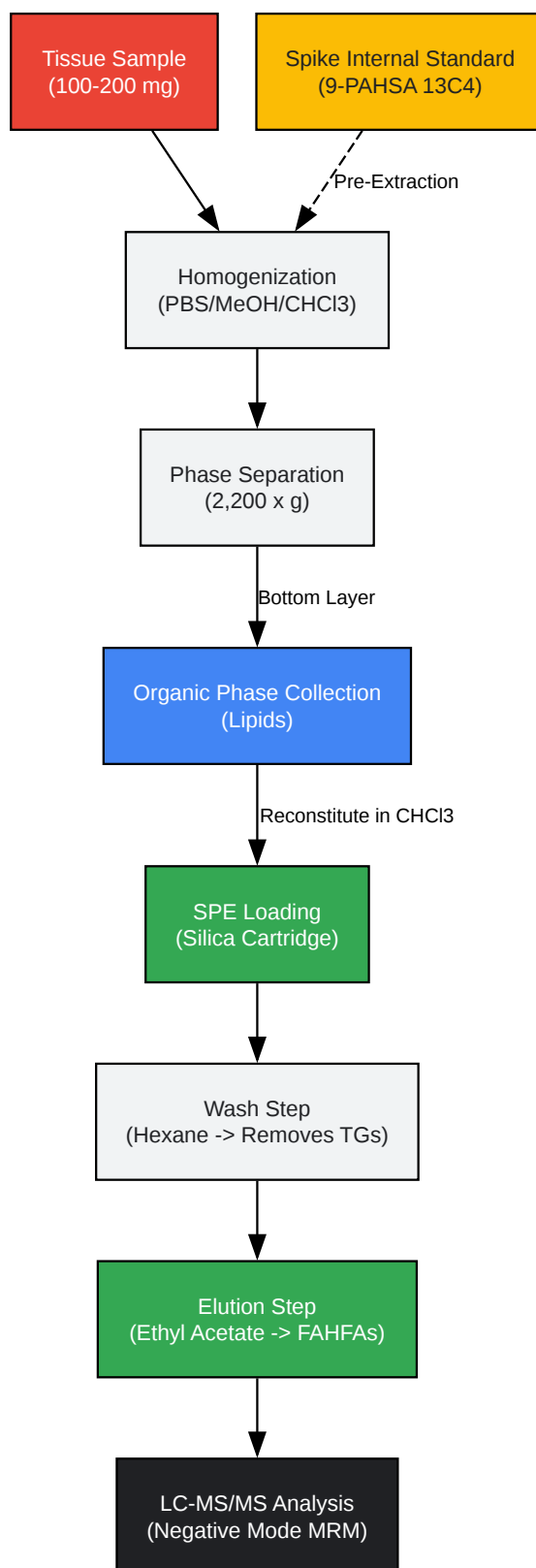
C atoms incorporated into the palmitic acid moiety (typically C1-C4).

- Mass Shift: +4 Da relative to endogenous 9-PAHSA.
- Why it works: The label is on the palmitic acid chain.[4] Upon collision-induced dissociation (CID), the ester bond cleaves. The primary fragment for quantification is the palmitate ion.
  - Endogenous 9-PAHSA  
Palmitate (  
255.2)
  - **9-PAHSA 13C4**  
C  
-Palmitate (  
259.2)
  - Note: This specific mass shift eliminates cross-talk from naturally occurring isotopes of the endogenous analyte.

## The "Soft" Extraction Principle

FAHFAs are esters.[4][5] Standard lipid extraction protocols using strong acids or bases (e.g., saponification) will hydrolyze the ester bond, destroying the analyte. This protocol uses a neutral, modified Bligh-Dyer extraction followed by Silica Solid Phase Extraction (SPE) to enrich FAHFAs from the bulk triglyceride matrix.

## Workflow Visualization



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Caption: Step-by-step workflow for 9-PAHSA enrichment and quantification. Yellow node indicates the critical internal standard spiking point.

## Detailed Protocol

### Phase 1: Sample Preparation & Enrichment

Materials:

- Strata SI-1 Silica SPE Cartridge (500 mg, 3 mL) or equivalent.[6][7]
- Solvents: LC-MS grade Chloroform, Methanol, Hexane, Ethyl Acetate.
- Internal Standard: **9-PAHSA 13C4** (e.g., Cayman Chem #22657 or similar custom synthesis).

Step-by-Step:

- Tissue Homogenization:
  - Weigh ~150 mg of frozen tissue (adipose or liver).
  - Add 10 pmol of **9-PAHSA 13C4** directly to the tissue before adding solvents. This ensures the IS tracks extraction efficiency.
  - Add 1.5 mL PBS, 1.5 mL Methanol, and 3 mL Chloroform.[6]
  - Dounce homogenize on ice.
- Phase Separation:
  - Centrifuge at 2,200 x g for 5 minutes at 4°C.
  - Recover the bottom organic layer (Chloroform) carefully.
  - Optional: Re-extract the aqueous phase with 1 mL Chloroform to maximize recovery. Combine organic phases.[6]
  - Dry the organic phase under Nitrogen gas (

).[6]

- SPE Enrichment (Crucial for Lipidomics):
  - Reconstitute dried lipid extract in 200  $\mu$ L Chloroform.
  - Condition SPE: 6 mL Hexane.
  - Load: Apply the 200  $\mu$ L sample to the cartridge.
  - Wash: Elute with 6 mL 5% Ethyl Acetate in Hexane.
    - Why? This removes neutral lipids (Triglycerides) which cause massive ion suppression in MS. PAHSAs remain on the silica.
  - Elute Analyte: Elute with 4 mL Pure Ethyl Acetate.
    - Why? This fraction contains the FAHFAs (PAHSAs).[6][4]
  - Dry the eluate under  
  
and reconstitute in 100  $\mu$ L Methanol for LC-MS.

## Phase 2: LC-MS/MS Method Development

Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP 6500+ or Thermo Altis). Mode: Negative Electrospray Ionization (ESI-).

Chromatography (The Isomer Challenge): 9-PAHSA is isomeric with 5-PAHSA and 12-PAHSA. They have identical masses. They must be separated chromatographically.

- Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7  $\mu$ m).[6]
- Mobile Phase A: Water (93%) / Methanol (7%) + 5mM Ammonium Acetate + 0.03% Ammonium Hydroxide.[6]
- Mobile Phase B: 100% Methanol + 5mM Ammonium Acetate + 0.03% Ammonium Hydroxide.

- Note: The alkaline pH (NH<sub>4</sub>OH) is critical for deprotonating the carboxylic acid, enhancing sensitivity in negative mode.
- Gradient: Isocratic elution at high organic (e.g., 85-90% B) or a very shallow gradient is often required to resolve isomers.

MRM Transitions Table:

Analyte	Precursor Ion ( )	Product Ion ( )	Type	Structure Identity
9-PAHSA	537.5	255.2	Quantifier	Palmitate Fragment
9-PAHSA	537.5	281.3	Qualifier	Hydroxystearate Fragment
9-PAHSA 13C4	541.5	259.2	Quantifier	13C4-Palmitate
9-PAHSA 13C4	541.5	281.3	Qualifier	Hydroxystearate (Unlabeled)

Technical Insight: The 13C label is on the palmitate. Therefore, the transition 541.5

259.2 is specific to the internal standard. If you monitor 541.5

281.3, you are monitoring the unlabeled hydroxystearate tail, which confirms the hybrid structure.

## Data Analysis & Quantification

Calculation Logic: Do not rely on absolute area counts. Use the Area Ratio.

- Response Factor (RF): Ideally 1.0 for stable isotope standards, but verify by running a 1:1 mixture of pure standard and IS.
- Normalization: Final results should be expressed as pmol/mg tissue.

Example Data Output:

Sample ID	9-PAHSA Area	13C4-IS Area	Ratio	Calc. Amount (pmol)	Tissue Wt (mg)	Final Conc (pmol/mg)
WT_Liver_1	45,000	90,000	0.50	5.0	150	0.033
KO_Liver_1	12,000	88,000	0.13	1.3	148	0.009

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